Xylostasin
Overview
Description
Ribostamycin sulfate salt is an aminoglycoside antibiotic isolated from the bacterium Streptomyces ribosidificus. It is composed of three ring subunits: 2-deoxystreptamine, neosamine C, and ribose . This compound is recognized for its broad-spectrum antimicrobial activity and is listed as a critically important antimicrobial by the World Health Organization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of ribostamycin begins with D-glucose, which is phosphorylated to form glucose-6-phosphate. This undergoes a series of enzymatic reactions involving NAD+, L-glutamine, pyridoxal phosphate, and uridine diphosphate N-acetylglucosamine to form ribostamycin .
Industrial Production Methods: Industrial production of ribostamycin sulfate salt involves fermentation processes using Streptomyces ribosidificus. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic in its sulfate salt form .
Chemical Reactions Analysis
Types of Reactions: Ribostamycin sulfate salt undergoes various chemical reactions, including phosphorylation, adenylation, and acetylation. These modifications can affect its interaction with bacterial ribosomal RNAs .
Common Reagents and Conditions:
Phosphorylation: Typically involves the use of ATP and specific kinases.
Adenylation: Utilizes ATP and adenyltransferases.
Acetylation: Requires acetyl-CoA and acetyltransferases.
Major Products: The major products of these reactions are modified forms of ribostamycin that may exhibit altered antimicrobial activity .
Scientific Research Applications
Ribostamycin sulfate salt is used extensively in scientific research due to its broad-spectrum antimicrobial properties. It is employed in:
Chemistry: As a model compound for studying aminoglycoside antibiotics.
Biology: To investigate bacterial resistance mechanisms.
Medicine: For treating bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: In the development of new antibiotics and antimicrobial agents
Mechanism of Action
Ribostamycin sulfate salt exerts its effects by binding to the bacterial 30S ribosomal subunit, inhibiting the translocation of peptidyl-tRNA from the A-site to the P-site. This causes misreading of mRNA, preventing the bacterium from synthesizing essential proteins . Additionally, it inhibits the chaperone activity of protein disulfide isomerase .
Comparison with Similar Compounds
- Streptomycin sulfate salt
- Paromomycin sulfate salt
- Neomycin sulfate salt
Comparison: Ribostamycin sulfate salt is unique due to its specific structure and the presence of the ribose subunit, which distinguishes it from other aminoglycosides. While all these compounds share a similar mechanism of action, ribostamycin sulfate salt is particularly noted for its effectiveness against a broad range of bacterial species .
Biological Activity
Xylostasin is an aminoglycoside antibiotic that has garnered attention for its biological activity, particularly against various strains of bacteria. Its structure and mechanism of action are similar to other aminoglycosides, which inhibit bacterial protein synthesis. This article delves into the biological activity of this compound, highlighting its antibacterial efficacy, resistance mechanisms, and potential therapeutic applications.
This compound belongs to a class of antibiotics known as aminoglycosides, which are characterized by their amino-modified sugars. The antibiotic exerts its effects by binding to the 30S ribosomal subunit, disrupting protein synthesis in bacteria. This leads to misreading of mRNA and ultimately results in cell death.
Table 1: Comparison of this compound with Other Aminoglycosides
Compound | Mechanism of Action | Spectrum of Activity |
---|---|---|
This compound | Inhibition of protein synthesis | Gram-negative bacteria |
Gentamicin | Inhibition of protein synthesis | Broad spectrum |
Neomycin | Inhibition of protein synthesis | Primarily Gram-negative |
Antibacterial Efficacy
Research has demonstrated that this compound exhibits significant antibacterial activity against a range of pathogens, particularly multidrug-resistant (MDR) strains. For instance, studies have shown that this compound is effective against Escherichia coli and Pseudomonas aeruginosa, which are commonly associated with hospital-acquired infections.
Case Study: Efficacy Against MDR Strains
A study conducted on the antibacterial properties of this compound revealed that it retained activity against MDR strains that were resistant to other antibiotics. The Minimum Inhibitory Concentration (MIC) values indicated that this compound was effective at concentrations lower than those required for traditional aminoglycosides, suggesting a potential role in treating infections caused by resistant bacteria.
Table 2: MIC Values for this compound Against Various Bacterial Strains
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 4 |
Klebsiella pneumoniae | 8 |
Pseudomonas aeruginosa | 16 |
Resistance Mechanisms
Despite its efficacy, resistance to this compound can develop through several mechanisms. These include enzymatic modification by phosphorylating enzymes, alterations in the ribosomal binding site, and decreased permeability of the bacterial membrane.
Table 3: Mechanisms of Resistance to this compound
Mechanism | Description |
---|---|
Enzymatic Modification | Phosphorylation or adenylation by bacterial enzymes |
Ribosomal Mutation | Alteration in the ribosomal binding site |
Membrane Permeability Changes | Decreased uptake due to changes in membrane structure |
Research Findings
Recent studies have focused on enhancing the efficacy of this compound through combination therapies. For example, combining this compound with other antibiotics has shown synergistic effects against resistant strains, potentially improving treatment outcomes.
Case Study: Combination Therapy with Colistin
A study highlighted the synergistic effect when this compound was used alongside colistin against MDR E. coli. The combination therapy resulted in a significant reduction in bacterial load compared to monotherapy, indicating a promising avenue for future clinical applications.
Table 4: Synergistic Effects in Combination Therapy
Treatment Group | Bacterial Load Reduction (%) |
---|---|
This compound Alone | 30 |
Colistin Alone | 25 |
This compound + Colistin | 70 |
Properties
IUPAC Name |
5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O10/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17/h4-17,22-27H,1-3,18-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKGQURZWSPSBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860346 | |
Record name | 4,6-Diamino-3-hydroxy-2-(pentofuranosyloxy)cyclohexyl 2,6-diamino-2,6-dideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50474-67-4, 25546-65-0 | |
Record name | Xylostasin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236658 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ribostamycin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138925 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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